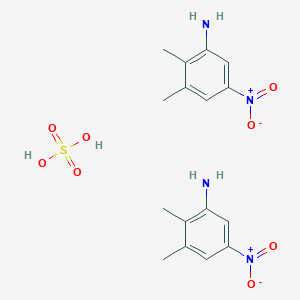

2,3-Dimethyl-5-nitroaniline hemisulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22N4O8S |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

2,3-dimethyl-5-nitroaniline;sulfuric acid |

InChI |

InChI=1S/2C8H10N2O2.H2O4S/c2*1-5-3-7(10(11)12)4-8(9)6(5)2;1-5(2,3)4/h2*3-4H,9H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

NFNQVFSUSCAHDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)[N+](=O)[O-].CC1=CC(=CC(=C1C)N)[N+](=O)[O-].OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,3 Dimethyl 5 Nitroaniline and Analogues

Established Synthetic Routes to 2,3-Dimethyl-5-nitroaniline (B184227) and Related Nitroanilines

The synthesis of nitroanilines, including 2,3-dimethyl-5-nitroaniline, is fundamentally reliant on classical aromatic chemistry, primarily involving the strategic introduction of nitro groups onto an aniline (B41778) scaffold or the chemical modification of existing nitroaromatics.

The direct nitration of aniline and its substituted derivatives is a primary method for producing nitroanilines. However, this reaction is complicated by the nature of the amino group (-NH₂). The -NH₂ group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, but it is also easily oxidized by strong nitrating agents like nitric acid, which can lead to the formation of tarry by-products and decomposition. vedantu.com

Furthermore, in the highly acidic conditions required for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺). shaalaa.comstackexchange.com Unlike the activating -NH₂ group, the anilinium ion is strongly deactivating and a meta-director, leading to significant yields of the meta-nitro product. shaalaa.comstackexchange.com

To overcome these challenges and achieve selective ortho- or para-nitration, the amino group is often "protected" before the nitration step. The most common protection strategy is acetylation, where aniline is treated with acetic anhydride (B1165640) or acetyl chloride to form acetanilide. vedantu.comshaalaa.commagritek.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing group but is only moderately activating, which prevents oxidation and allows for a more controlled nitration. vedantu.commagritek.com Following nitration, the acetyl group is removed by acid or base hydrolysis to yield the desired nitroaniline isomer. shaalaa.com

For the synthesis of 2,3-dimethyl-5-nitroaniline, the starting material would be 2,3-dimethylaniline (B142581). The directing effects of the amino group (ortho, para) and the two methyl groups (ortho, para) would result in a mixture of isomers upon nitration. The 5-position is para to the methyl group at C2 and ortho to the methyl group at C3, making it a plausible, albeit not exclusive, site for nitration.

Alternative, milder nitration methods have also been developed to avoid the use of strong acids. One such method involves the nitration of a substituted aniline using a nitrite (B80452) salt (e.g., sodium nitrite) in the presence of an oxidizing agent. google.com

Table 1: Comparison of Aniline Nitration Strategies

| Strategy | Reagents | Key Feature | Primary Product(s) | Citation |

|---|---|---|---|---|

| Direct Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Protonation of -NH₂ to -NH₃⁺ | Mixture of ortho, meta, and para isomers, with significant meta product. | shaalaa.comstackexchange.com |

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. This can be the final step in producing a target molecule or an intermediate step in creating more complex structures from polynitroaromatic compounds. Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, and chemical reduction with metals such as iron, tin, or zinc in an acidic medium. google.comgeeksforgeeks.org

A particularly important strategy is the selective reduction of one nitro group in a compound containing multiple nitro groups. The Zinin reduction is a classic and effective method for this purpose, utilizing sulfide (B99878) reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH). stackexchange.comyoutube.comprepchem.com This reaction allows, for example, the conversion of 1,3-dinitrobenzene (B52904) into 3-nitroaniline (B104315). prepchem.com The selectivity of the reduction is often governed by steric and electronic factors; for instance, a nitro group that is less sterically hindered or ortho to a hydroxyl or amino group may be preferentially reduced. stackexchange.com

More recent developments include the use of nanoparticle catalysts for the reduction of nitroanilines. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be effective heterogeneous catalysts for the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) to their respective phenylenediamine products in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov

Anilines are basic compounds that readily react with strong acids like sulfuric acid (H₂SO₄) to form stable salts. wikipedia.org The reaction between aniline and sulfuric acid typically produces anilinium hydrogen sulfate (B86663) ([C₆H₅NH₃]⁺HSO₄⁻). prepchem.com The term "hemisulfate" specifically refers to a salt with a 2:1 stoichiometric ratio of the amine to sulfuric acid, with the general formula (Amine)₂·H₂SO₄.

The formation of these sulfate and hemisulfate salts is significant in several ways:

Isolation and Purification: Anilines are often oils or low-melting solids. Converting them into their crystalline, non-volatile salt form facilitates easier handling, filtration, and purification through recrystallization. The pure aniline base can then be regenerated by treatment with a stronger base.

Reaction Control: As discussed previously, the formation of the anilinium ion deactivates the aromatic ring towards further electrophilic substitution, providing a method to control reactivity during synthesis.

Synthetic Intermediates: Aniline sulfate salts are key intermediates in certain industrial processes. A classic example is the "baking process," where aniline hydrogen sulfate is heated to produce sulfanilic acid. prepchem.com

Novel Approaches and Advanced Synthetic Strategies for 2,3-Dimethyl-5-nitroaniline Derivatives

Modern organic synthesis seeks more efficient and atom-economical routes. For nitroanilines, this includes multi-component reactions and advanced catalytic cross-coupling methods.

Novel strategies have emerged that construct the substituted aniline ring in a convergent fashion rather than by functionalizing a pre-existing ring. One such approach involves the synthesis of substituted nitroanilines from acyclic precursors. For instance, various nitroanilines can be synthesized from 2-nitrovinamidinium hexafluorophosphate (B91526) salts. acs.org The reaction of these salts with methyl acetoacetate (B1235776) in the presence of a base leads to the formation of the aniline ring system in good yields. acs.org The reaction is tunable, where the choice of substituents on the nitrogen of the vinamidinium salt can direct the outcome towards either anilines or phenols. acs.org While not a three-component reaction in the strictest sense, it exemplifies a modern ring-forming strategy to access these compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. In a significant advancement, it has been demonstrated that nitroarenes can be used as electrophiles in place of aryl halides. bohrium.comnih.govelsevierpure.com In this reaction, the nitro group (-NO₂) acts as a leaving group, enabling the coupling of various amines (diarylamines, anilines, and alkylamines) to the aromatic ring. nih.gov This method is valuable as it utilizes readily available and often inexpensive nitroarenes as starting materials. The reaction is typically catalyzed by palladium complexes bearing specialized dialkyl(biaryl)phosphine ligands, such as BrettPhos. bohrium.com

A proposed catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex, followed by an exchange of the resulting nitrite ligand with an amine. nih.govelsevierpure.com

An even more sophisticated approach utilizes nitroarenes for a dual role, acting as both the electrophile and, after in-situ reduction, the amine nucleophile. rsc.org This strategy allows for the one-pot synthesis of various symmetrical and unsymmetrical di- and triarylamines starting solely from nitroarenes, eliminating the need for pre-formed arylamines or aryl halides. rsc.org

Table 2: Advanced C-N Bond Formation Using Nitroarenes

| Reaction | Role of Nitroarene | Catalyst System | Product Type | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Electrophile (Ar-NO₂) | Pd-catalyst with dialkyl(biaryl)phosphine ligand (e.g., BrettPhos) | Substituted Arylamines | bohrium.comnih.govelsevierpure.com |

| Buchwald-Hartwig-Type Self-Coupling | Electrophile & Amine Surrogate | Not specified | Symmetrical and Unsymmetrical Di- and Triarylamines | rsc.org |

Multistep Synthesis Design and Optimization

The synthesis of substituted nitroanilines, including 2,3-Dimethyl-5-nitroaniline, is a cornerstone of industrial chemistry, providing key intermediates for dyes, pigments, and pharmaceuticals. magritek.comgoogle.com The design of a synthetic route must consider the directing effects of the substituents on the aromatic ring. For 2,3-Dimethyl-5-nitroaniline, the starting material is typically a substituted toluidine or xylene.

A common strategy involves the nitration of an appropriately substituted and protected aniline derivative. google.com For instance, the synthesis of 2-methyl-5-nitroaniline (B49896) can be achieved by the nitration of o-toluidine (B26562) in concentrated sulfuric acid. chemicalbook.com The amino group is first protonated in the strong acid to form an ammonium salt, which is a meta-directing group. Nitration then proceeds at the position meta to the ammonium group and ortho/para to the methyl group, leading to the desired 5-nitro product. A similar strategy can be envisioned for 2,3-dimethylaniline (2,3-xylidine).

General Synthesis via Nitration of a Protected Amine:

Protection: The amine group of the starting aniline (e.g., 2,3-dimethylaniline) is protected, often through acetylation to form an acetanilide. magritek.com This is crucial because the unprotected amino group is susceptible to oxidation by the nitrating mixture and the acetamido group is a moderately activating ortho-, para-director. magritek.comlibretexts.org

Nitration: The protected compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. magritek.com The acetamido group directs the incoming nitro group to the para position. In the case of 2,3-dimethylacetanilide, the 5-position is sterically accessible and electronically favored for nitration.

Deprotection: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final nitroaniline product. magritek.comyoutube.com

An alternative approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. For example, N-substituted-2-nitroanilines can be synthesized in good to excellent yields by reacting 2-chloronitrobenzene with various amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). tandfonline.comtandfonline.com

Optimization of these multistep syntheses focuses on maximizing yield, minimizing side products, and ensuring safe reaction conditions. Key parameters for optimization include temperature control during nitration (typically kept low, e.g., -10 to 10°C, to prevent over-nitration), the choice of solvent, and the specific reagents used for protection and deprotection. chemicalbook.comorgsyn.org For instance, the use of organic, dipolar, aprotic solvents can be advantageous for diazotizing weakly basic amines that are difficult to process in aqueous mineral acids. google.com

Table 1: Example of a Multistep Synthesis for a Nitroaniline Analogue (p-Nitroaniline)

| Step | Reaction | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Protection of Aniline | Acetic Anhydride | Forms acetanilide, moderating the activating effect of the amine and directing nitration to the para position. | magritek.comlibretexts.org |

| 2 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | Introduces a nitro group at the para position to the acetamido group. | magritek.com |

| 3 | Hydrolysis (Deprotection) | H₂SO₄ / H₂O, Heat | Removes the acetyl group to yield p-nitroaniline. | youtube.comyoutube.com |

Chemical Transformations and Derivatization Reactions of the 2,3-Dimethyl-5-nitroaniline Core

The 2,3-Dimethyl-5-nitroaniline scaffold possesses two primary functional groups, the aromatic amine and the nitro group, which are hubs for a variety of chemical transformations.

Diazotization and Azo Coupling Reactions of Aromatic Amines

Aromatic primary amines like 2,3-Dimethyl-5-nitroaniline readily undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). byjus.com This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5°C). organic-chemistry.orgmiracosta.edu The resulting arenediazonium salt is a versatile intermediate. organic-chemistry.org

These diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds (coupling agents), such as phenols, naphthols, or other anilines, in a reaction known as azo coupling. slideshare.netorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling partner. organic-chemistry.orgwikipedia.org The result is the formation of an azo compound (R-N=N-R'), which contains the characteristic -N=N- azo linkage. Aromatic azo compounds are known for their vibrant colors due to extended π-conjugation systems, making them immensely important as dyes and pigments. libretexts.orgwikipedia.org For example, p-nitroaniline can be diazotized and coupled with naphthol derivatives to synthesize azo acid dyes. atbuftejoste.com.ng The pH of the reaction medium is critical; coupling with phenols is usually done in mildly alkaline conditions, while coupling with anilines is performed in mildly acidic conditions. organic-chemistry.org

During the coupling of diazotized o-nitroaniline with phenols, a side reaction involving the nucleophilic displacement of the nitro group has been observed. researchgate.net This highlights the potential for complex reactivity depending on the substituents and reaction conditions.

Table 2: General Steps for Azo Dye Synthesis from a Nitroaniline

| Step | Process | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, H₂SO₄/HCl, 0-5°C | Arenediazonium Salt | organic-chemistry.orgmiracosta.edu |

| 2 | Azo Coupling | Activated aromatic compound (e.g., phenol (B47542), aniline) | Azo Compound (Dye) | libretexts.orgorganic-chemistry.org |

Functionalization of Amine and Nitro Moieties

Amine Group Functionalization: The primary amine group in 2,3-Dimethyl-5-nitroaniline is a nucleophilic center that can undergo a variety of reactions.

Acylation: Reaction with acyl chlorides or anhydrides (like acetic anhydride) converts the amine to an amide. magritek.com This is a common protection strategy in multistep synthesis but also a way to introduce new functional scaffolds.

Alkylation/Arylation: The amine can be N-alkylated or N-arylated. For instance, copper-catalyzed N-arylation of amines can be achieved using aryl boronic acids. science.gov

Nitro Group Functionalization: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. numberanalytics.com It also serves as a functional handle for several important transformations.

Reduction: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (-NH₂). acs.orgresearchgate.net This creates a diamino-substituted aromatic ring, a valuable building block. A wide array of reducing agents can be employed, from classic methods like metal/acid combinations (e.g., Fe/HCl, Sn/HCl) to catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net The choice of reductant allows for chemoselectivity; for example, certain reagents can reduce a nitro group without affecting other reducible functionalities like carbonyls. acs.org

Leaving Group: The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other electron-withdrawing groups. nih.govnih.gov

Cyclization Reactions: The nitro group can participate in reductive cyclization reactions. For instance, o-nitroanilines can undergo electrochemically driven reductive cyclization to form benzimidazoles. acs.org

Formation of Schiff Bases from Substituted Anilines

Substituted anilines, including nitroanilines, react with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as imines or azomethines. isca.in These compounds contain a carbon-nitrogen double bond (C=N). The reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the imine. isca.in This condensation is often catalyzed by an acid or base and may require the removal of water to drive the equilibrium toward the product. isca.inresearchgate.net

Schiff bases derived from m-nitroaniline and benzaldehyde (B42025) have been synthesized and characterized. isca.inresearchgate.net The formation of these compounds is a versatile method for creating new ligands for metal complexation and as intermediates for further synthetic transformations. researchgate.net

General Reaction for Schiff Base Formation: R-NH₂ (Substituted Aniline) + R'CHO (Aldehyde) ⇌ R-N=CH-R' (Schiff Base) + H₂O

Metal Complexation Studies and Derived Reactivity

The lone pair of electrons on the nitrogen atom of the amine group in 2,3-Dimethyl-5-nitroaniline allows it to act as a ligand, forming coordination complexes with various metal ions. heraldopenaccess.us Furthermore, derivatives of the aniline, such as Schiff bases, are excellent chelating ligands, forming stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net

The formation of a metal complex can significantly alter the reactivity of the organic ligand. For example, the formation of anils (a type of Schiff base) from anilines and ketones can be homogeneously catalyzed by metal thiourea (B124793) complexes. researchgate.netcdnsciencepub.com In these systems, the catalytic efficacy of different metal ions can vary significantly. researchgate.net Spectroscopic studies, such as IR and NMR, are crucial for characterizing these metal complexes and understanding the coordination environment of the metal ion. For instance, in Schiff base complexes, the C=N stretching frequency in the IR spectrum is a key diagnostic peak that often shifts upon coordination to a metal center. researchgate.net Similarly, in oxidovanadium(V) complexes with Schiff bases derived from nitro-substituted salicylaldehydes, characteristic asymmetric and symmetric ν(NO₂) vibrations are observed. mdpi.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to controlling and optimizing synthetic outcomes.

Diazotization: The mechanism of diazotization begins with the protonation of nitrous acid by a stronger mineral acid to form the nitrosonium ion (NO⁺), the key electrophile. byjus.com The amine's lone pair of electrons then attacks the nitrosonium ion. A series of proton transfer steps leads to the formation of an N-nitrosamine, which tautomerizes to a diazohydroxide. Finally, protonation of the hydroxyl group and subsequent loss of a water molecule generates the stable arenediazonium ion. byjus.com

Azo Coupling: The azo coupling reaction is a classic example of electrophilic aromatic substitution. libretexts.orgslideshare.net The diazonium ion acts as the electrophile, attacking the electron-rich ring of the coupling agent (e.g., a phenol or aniline). slideshare.netwikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the ring and form the final azo product. slideshare.net

Nitro Group Reduction: The reduction of aromatic nitro compounds is a stepwise process. numberanalytics.com It typically proceeds through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine (-NH₂). numberanalytics.comacs.org Mechanistic studies using techniques like EPR and mass spectrometry have helped to identify these intermediates and elucidate the role of catalytic species, such as on-cycle iron hydrides in certain iron-catalyzed reductions. acs.org

Nucleophilic Aromatic Substitution (SNAr): In syntheses involving the displacement of a leaving group (like a halide) by an amine, the mechanism generally proceeds via a nucleophilic addition-elimination pathway. tandfonline.com The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, and the aromaticity of the ring is restored. tandfonline.com

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the nitration of 2,3-dimethylaniline to form 2,3-dimethyl-5-nitroaniline are governed by the principles of electrophilic aromatic substitution. While specific experimental data for this exact reaction is not extensively documented in publicly available literature, a comprehensive understanding can be built from studies on analogous systems, such as the nitration of aniline, dimethylaniline, and other xylidine (B576407) isomers. rsc.orgulisboa.pt

The directing effects of the substituents on the aromatic ring also play a crucial role in determining the reaction kinetics. The amino group is a powerful activating, ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. In 2,3-dimethylaniline, the positions ortho and para to the amino group are C6, C4, and C5 (relative to the amino group at C1). The two methyl groups at C2 and C3 will sterically hinder attack at the C2 and C3 positions and will influence the electronic density of the ring. The formation of 2,3-dimethyl-5-nitroaniline indicates that nitration occurs at the position para to the C2-methyl group and meta to the C3-methyl group, and also para to the amino group. This regioselectivity is a result of the interplay between the electronic and steric effects of the substituents. A study on the nitration of N-(2-methylphenyl)-succinimide showed that the 5-nitro product is a major isomer, suggesting that this position is electronically favored. ulisboa.pt

Table 1: Kinetic and Thermodynamic Data for Analogous Nitration Reactions

| Parameter | Value (for analogous systems) | Compound/Reaction | Source |

| Reaction Order | Second Order | Nitration of nitrobenzene (B124822) in H₂SO₄ | researchgate.net |

| Activation Energy (Ea) | 16,100 ± 100 cal mol⁻¹ | Nitration of toluene (B28343) in 70.2% H₂SO₄ | researchgate.net |

| Standard Enthalpy of Combustion (ΔcH°solid) | -3177.1 kJ/mol | p-Nitroaniline | |

| Constant Pressure Heat Capacity (Cp,solid) | 154.2 J/mol·K at 298.15 K | p-Nitroaniline |

This table presents data for analogous compounds to provide a qualitative understanding due to the absence of specific data for 2,3-Dimethyl-5-nitroaniline.

Identification of Intermediates and Transition States

The reaction pathway for the electrophilic nitration of 2,3-dimethylaniline proceeds through a series of transient species, including intermediates and transition states. The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a sigma complex, also known as a Wheland intermediate or arenium ion. lumenlearning.comlumenlearning.comlibretexts.org

The formation of the Wheland intermediate is the rate-determining step in the nitration of most aromatic compounds. lumenlearning.com This intermediate is a resonance-stabilized carbocation where the aromaticity of the benzene (B151609) ring is temporarily disrupted. For the formation of 2,3-dimethyl-5-nitroaniline, the attack of the nitronium ion at the C5 position of 2,3-dimethylaniline leads to a specific Wheland intermediate. The stability of this intermediate, relative to other possible intermediates from attack at other positions, determines the regioselectivity of the reaction. The positive charge in the Wheland intermediate is delocalized across the remaining sp² hybridized carbons of the ring.

The transition state leading to the Wheland intermediate is a high-energy species that resembles the structure of the intermediate itself, in accordance with Hammond's postulate. lumenlearning.com Computational studies on the nitration of other substituted benzenes have been used to model the geometry and energy of these transition states. researchgate.net These studies can help to understand the influence of substituents on the activation energy of the reaction. The presence of the electron-donating amino and methyl groups in 2,3-dimethylaniline stabilizes the transition state for electrophilic attack, making the molecule highly reactive. However, in the strongly acidic nitrating medium, the protonated amino group acts as a deactivating group, which raises the energy of the transition state and slows the reaction. stackexchange.com

Table 2: Key Species in the Nitration of 2,3-Dimethylaniline

| Species | Description | Role in Reaction Pathway |

| Nitronium ion (NO₂⁺) | The active electrophile. | Attacks the aromatic ring to initiate the substitution. |

| 2,3-Dimethylanilinium ion | The protonated form of the starting material in acidic medium. | The less reactive form of the aniline derivative. |

| Wheland Intermediate (Sigma Complex) | A resonance-stabilized carbocation intermediate. | Formed by the attack of the nitronium ion on the aromatic ring. Its formation is the rate-determining step. lumenlearning.com |

| Transition State | The highest energy point on the reaction coordinate leading to the Wheland intermediate. | Its energy determines the activation energy and thus the rate of the reaction. |

The final step in the formation of the nitroaniline is the deprotonation of the Wheland intermediate by a weak base (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring. This step is typically fast and has a low activation energy. lumenlearning.com The resulting 2,3-dimethyl-5-nitroaniline, being a base, is then protonated in the sulfuric acid medium to form the stable 2,3-dimethyl-5-nitroaniline hemisulfate salt. youtube.com

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Crystalline Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise solid-state structure of a crystalline material. This technique allows for the detailed mapping of atomic positions, bond lengths, and bond angles. However, specific SCXRD data for 2,3-Dimethyl-5-nitroaniline (B184227) hemisulfate is not publicly available in crystallographic databases. Therefore, the subsequent sections are based on the expected outcomes from such an analysis.

Analysis of Unit Cell Parameters and Space Group Symmetry

A crystallographic study of 2,3-Dimethyl-5-nitroaniline hemisulfate would commence with the determination of its unit cell parameters—the fundamental repeating unit of the crystal lattice defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, combined with the systematic absences in the diffraction pattern, would lead to the assignment of the crystal system and the specific space group. The space group describes the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers.

Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Detailed Examination of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. Hydrogen bonds are expected to be a dominant feature, likely involving the amine (-NH2) and nitro (-NO2) groups of the 2,3-dimethyl-5-nitroaniline moiety and the sulfate (B86663) counterion. The protonated amine group would act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfate ion would serve as acceptors.

Conformational Analysis of the 2,3-Dimethyl-5-nitroaniline Moiety within the Crystal Lattice

The conformation of the 2,3-dimethyl-5-nitroaniline molecule within the crystal lattice would be of significant interest. This includes the planarity of the aromatic ring and the orientation of the amine, nitro, and methyl substituents relative to the ring. The presence of the hemisulfate counterion and the network of intermolecular interactions would likely influence the torsional angles between these functional groups and the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Confirmation

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Aromatic Substitution Patterns and Methyl Group Assignment

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide initial information on the chemical environment of the protons and carbon atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups.

Two-dimensional (2D) NMR techniques would be crucial for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbon atoms over two or three bonds, which is essential for assigning the quaternary carbons and confirming the positions of the methyl, amine, and nitro groups on the aromatic ring.

Expected ¹H and ¹³C NMR Data Table (Hypothetical)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-NH₂ | To be determined | To be determined |

| C2-CH₃ | To be determined | To be determined |

| C3-CH₃ | To be determined | To be determined |

| C4-H | To be determined | To be determined |

| C5-NO₂ | - | To be determined |

| C6-H | To be determined | To be determined |

| 2-CH₃ | To be determined | To be determined |

| 3-CH₃ | To be determined | To be determined |

Spectroscopic Signatures of the Hemisulfate Counterion

The presence of the hemisulfate counterion (HSO₄⁻) would also be observable in the spectroscopic data. In the ¹H NMR spectrum, the proton of the hemisulfate ion might appear as a broad singlet, though its observation could be dependent on the solvent used and its exchange with residual water. In infrared (IR) spectroscopy, the sulfate group would exhibit characteristic strong absorption bands corresponding to its S=O and S-O stretching vibrations.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule and probing their local chemical environment. longdom.orgresearchgate.net The spectra are characterized by distinct bands corresponding to the vibrational modes of the nitro (NO₂), amino (NH₂), methyl (CH₃), and aromatic ring moieties.

The electronic interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro group significantly influences the vibrational frequencies of the aromatic ring. The position and intensity of the C=C stretching vibrations in the 1400-1600 cm⁻¹ region are sensitive to this substitution pattern.

The nitro group itself gives rise to two prominent, strong absorption bands in the FT-IR spectrum: the asymmetric stretching vibration (ν_as(NO₂)) typically appearing between 1500 and 1560 cm⁻¹, and the symmetric stretching vibration (ν_s(NO₂)) found in the 1335-1385 cm⁻¹ range. The amino group is identified by its N-H stretching vibrations, usually observed as two distinct bands between 3300 and 3500 cm⁻¹, and its scissoring (bending) vibration around 1600-1650 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.

Raman spectroscopy provides complementary information, with the symmetric vibrations of the nitro group and the aromatic ring skeleton often producing strong signals. nih.gov

Table 1: Expected Vibrational Modes for 2,3-Dimethyl-5-nitroaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Medium |

| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2980 | Medium | Medium |

| Amino (N-H) | Scissoring (Bending) | 1600 - 1650 | Medium-Strong | Weak |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong | Strong |

Note: The presence of the hemisulfate counter-ion can influence these frequencies through hydrogen bonding.

The formation of the hemisulfate salt introduces extensive hydrogen bonding opportunities. The amino group (N-H) of the aniline (B41778) moiety and the nitro group's oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The sulfate ion (SO₄²⁻) is a strong hydrogen bond acceptor. This network of interactions leads to noticeable shifts in the vibrational frequencies of the involved functional groups.

Specifically, the N-H stretching bands are expected to broaden and shift to lower wavenumbers (a redshift) compared to the free base, which is a hallmark of hydrogen bond formation. The extent of this shift can provide qualitative information about the strength of the N-H···O(sulfate) interactions. researchgate.net Similarly, the vibrational modes of the sulfate ion itself, typically observed in the 1050-1150 cm⁻¹ region, may show splitting or shifting due to the specific coordination environment within the crystal lattice. In some cases, hydrogen bonding can cause anomalous blueshifts in certain vibrational modes, a phenomenon that depends on the specific geometry and dynamics of the hydrogen bond. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical technique for the structural elucidation of 2,3-Dimethyl-5-nitroaniline, providing confirmation of its molecular weight and valuable insights into its structure through fragmentation analysis. nist.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the protonated molecule, [M+H]⁺, with a high degree of accuracy. The molecular formula of 2,3-Dimethyl-5-nitroaniline is C₈H₁₀N₂O₂. The expected monoisotopic mass of the neutral molecule is approximately 166.0742 Da. HRMS can measure this mass to within a few parts per million (ppm), which provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The analysis of the hemisulfate would typically be performed on the organic base after separation or by using soft ionization techniques that detect the cation.

Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that helps to piece together the structure. For 2,3-Dimethyl-5-nitroaniline, the fragmentation is expected to proceed through several characteristic pathways, drawing parallels from similar nitroaromatic compounds. nist.govmassbank.eu

Common fragmentation pathways include:

Loss of the nitro group: A primary fragmentation step is often the loss of NO₂ (46 Da) or a related species like NO (30 Da) or O (16 Da).

Loss of a methyl group: Cleavage of a methyl radical (CH₃, 15 Da) from the parent ion is another expected pathway.

Ring fragmentation: Subsequent fragmentation can involve the cleavage of the aromatic ring structure.

Table 2: Plausible Mass Fragments for 2,3-Dimethyl-5-nitroaniline (C₈H₁₀N₂O₂)

| m/z (Mass/Charge) | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺ | - |

| 151 | [C₇H₇N₂O₂]⁺ | CH₃ |

| 136 | [C₈H₁₀N]⁺ | NO₂ |

| 120 | [C₈H₁₀N₂]⁺ | O₂ |

| 106 | [C₇H₈N]⁺ | NO₂ + CH₂ |

Note: This table represents predicted fragmentation based on the analysis of related structures. The relative intensities of the peaks would depend on the specific ionization method and energy used.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for analyzing nitroaniline isomers and related compounds. epa.govnih.gov

The choice of method depends on the volatility and thermal stability of the analyte. For the hemisulfate salt, HPLC is the preferred method. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govscribd.com Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic chromophore absorbs strongly in the UV region (around 225 nm). nih.gov

These chromatographic techniques can effectively separate the target compound from starting materials, by-products, and other isomers, allowing for accurate quantification of purity. They are also invaluable for real-time reaction monitoring, providing crucial data on reaction conversion and the formation of impurities, which is vital for optimizing reaction conditions. Thin-layer chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and purity. scribd.comresearchgate.net

Table 3: Exemplary Chromatographic Conditions for Nitroaniline Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water mixture nih.gov | UV-Vis (e.g., 225 nm) nih.gov | Purity assessment, quantification, reaction monitoring |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | NPD or MS epa.gov | Analysis of volatile impurities or the free base |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of 2,3-Dimethyl-5-nitroaniline. Given the aromatic and polar nature of nitroaniline compounds, reversed-phase HPLC is the most common and effective approach. researchgate.net This method allows for the precise determination of the compound's purity and the separation of closely related isomers or degradation products.

Methodologies for the analysis of nitroaniline isomers often employ a C18 stationary phase, which provides excellent separation based on hydrophobicity. nih.govresearchgate.net A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically used. nih.govresearchgate.net The ratio of the organic to aqueous phase can be adjusted to optimize the retention time and resolution of the analyte. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the separation of simple mixtures. nih.gov However, gradient elution may be necessary for more complex samples containing a wider range of polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaniline chromophore absorbs strongly in the UV region. nih.govresearchgate.net The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the absorption maximum of the analyte. For instance, a wavelength of 225 nm has been effectively used for the detection of various nitroaniline isomers. nih.gov

The quantitative analysis of this compound by HPLC relies on the principle of external standardization. This involves creating a calibration curve by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The linearity of this relationship is crucial for accurate quantification. chromatographyonline.com

To ensure the reliability of the analysis, method validation is performed, which includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com For instance, studies on similar nitroaniline compounds have demonstrated excellent linearity with correlation coefficients (r-values) exceeding 0.9999. chromatographyonline.com Recoveries, which indicate the accuracy of the method, are typically expected to be within a range of 98% to 108%. chromatographyonline.com

Solid-phase extraction (SPE) can be employed as a sample preparation technique to concentrate the analyte and remove interfering matrix components, particularly when analyzing low concentrations in complex samples. nih.govthermofisher.com

Interactive Data Table: Illustrative HPLC Parameters for Nitroaniline Analysis

| Parameter | Condition | Rationale |

| Column | Agilent TC-C18, 5 µm, 4.6 x 250 mm | C18 provides good retention and separation for aromatic nitro compounds. |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) | A common reversed-phase mobile phase for nitroanilines, balancing retention and elution. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. nih.gov |

| Temperature | 30°C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection | UV at 225 nm | Nitroanilines exhibit strong UV absorbance at this wavelength, enhancing sensitivity. nih.gov |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |

| Retention Time | Analyte-specific (e.g., ~5-10 min) | Dependent on the exact structure and conditions; longer for more nonpolar analytes. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for detecting potential byproducts from its synthesis or degradation products, as well as any residual starting materials or solvents. While HPLC is generally preferred for the analysis of thermally labile compounds like nitroanilines to avoid degradation in the heated GC inlet, GC-MS can be indispensable for identifying unknown volatile impurities. chromatographyonline.comthermofisher.com

The successful analysis of nitroanilines by GC-MS often requires careful method development to prevent thermal degradation. This may involve the use of a deactivated liner in the injection port and optimizing the injector temperature. In some cases, derivatization of the aniline functional group may be necessary to increase volatility and thermal stability. thermofisher.com

The gas chromatograph separates the volatile components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. A variety of columns with different polarities are available, and the choice depends on the specific impurities being targeted. For example, a nonpolar column like a DB-5ms or a more polar WAX column could be selected. nih.gov The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different volatilities.

Following separation by the GC, the eluted compounds enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. For quantitative analysis, the GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. ajrconline.org

Potential volatile byproducts in the synthesis of 2,3-Dimethyl-5-nitroaniline could include isomers formed during the nitration of 2,3-dimethylaniline (B142581), such as 2,3-Dimethyl-4-nitroaniline and 2,3-Dimethyl-6-nitroaniline, as well as residual starting materials like 2,3-dimethylaniline. GC-MS is well-suited to separate and identify these closely related structures.

Interactive Data Table: Representative GC-MS Conditions for Impurity Profiling

| Parameter | Condition | Rationale |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A versatile, low-polarity column suitable for a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Inlet Temperature | 250°C | A balance between ensuring volatilization and minimizing thermal degradation. |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | A typical temperature program to separate compounds with a range of boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| MS Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan allows for the identification of unknown compounds, while SIM provides higher sensitivity for target impurities. ajrconline.org |

| Transfer Line Temp | 280°C | Ensures analytes remain in the gas phase as they transfer from the GC to the MS. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules. For derivatives of dimethyl-nitroaniline, DFT calculations, particularly using the B3LYP functional, have been employed to analyze their geometry, vibrational spectra, and electronic characteristics. researchgate.net Such computational studies offer a reliable balance between accuracy and computational cost for medium to large-sized molecules. researchgate.net

Electronic Structure Elucidation (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of molecules are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter for determining molecular reactivity, stability, and electronic transport properties. researchgate.net

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for Related Systems

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (E_gap) (eV) | Source |

|---|---|---|---|---|

| MSTD6 (with nitro group) | - | - | 1.491 | nih.gov |

| MSTD7 (with nitro groups) | - | - | 1.582 | nih.gov |

| ClIPP_BF2 | - | - | 2.472 | nih.gov |

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: The infrared and Raman spectra of related isomers, such as 4,5-dimethyl-2-nitroaniline, have been computationally analyzed using Hartree-Fock (HF) and DFT (B3LYP/6-31+G(d,p)) methods. researchgate.net Calculated vibrational frequencies are typically scaled to correct for anharmonicity and other systematic errors, allowing for precise assignment of experimental spectral bands. researchgate.net For aromatic rings, C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors for protons (¹H) and carbon-¹³ (¹³C) can be calculated to predict NMR chemical shifts. For the related isomer 2,3-dimethyl-6-nitroaniline, ¹H NMR data has been recorded in CDCl₃. chemicalbook.com Computational methods can reproduce these shifts with high accuracy, aiding in the structural elucidation of complex organic molecules. researchgate.net

Table 2: Experimental ¹H NMR Chemical Shifts for 2,3-Dimethyl-6-nitroaniline

| Assignment | Shift (ppm) | Source |

|---|---|---|

| Aromatic H (ortho to -NO₂) | 7.902 | chemicalbook.com |

| Aromatic H (para to -NO₂) | 6.524 | chemicalbook.com |

| Methyl H | 2.304 | chemicalbook.com |

Quantum Chemical Descriptors (Chemical Hardness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. nih.gov These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Softer molecules, with smaller HOMO-LUMO gaps, are generally more reactive. researchgate.net

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electronic charge from the environment.

These descriptors are calculated using the energies of the frontier orbitals and are instrumental in predicting the reactive nature of compounds like dimethyl-nitroanilines. nih.gov

Prediction of Non-Linear Optical (NLO) Properties of Related Systems

Organic molecules featuring strong electron-donor and electron-acceptor groups, such as nitroanilines, are of significant interest for their potential non-linear optical (NLO) properties. inoe.ro The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) across the π-conjugated system can lead to a large molecular hyperpolarizability (β), a key requirement for second-harmonic generation (SHG). inoe.roresearchgate.net

Theoretical calculations, including time-dependent DFT (TD-DFT), are used to compute the hyperpolarizability of these chromophores. researchgate.net Studies on related systems like 3-nitroaniline (B104315) show that co-crystallization and the application of external fields can enhance NLO susceptibilities. inoe.roresearchgate.net The arrangement of chromophores in the crystal lattice is crucial, and computational chemistry provides a tool to predict these properties before undertaking complex synthetic work. inoe.ro

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations often focus on single molecules in a vacuum or with an implicit solvent, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic, explicitly solvated environment. nih.gov MD simulations are valuable for understanding the conformational flexibility of molecules and their specific interactions with solvent molecules. acs.org

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like 2,3-dimethyl-5-nitroaniline (B184227) can be influenced by its solvent environment. MD simulations can map the conformational landscape by tracking bond rotations and intermolecular interactions, such as hydrogen bonds, over time. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), specific interactions between the solvent and the solute's functional groups (amino and nitro groups) can stabilize certain conformations. acs.org These simulations reveal how solvent molecules arrange themselves in solvation shells around the solute, which in turn affects the solute's average conformation and reactivity. acs.org

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational modeling of the reaction mechanisms involving 2,3-dimethyl-5-nitroaniline hemisulfate, including transition state analysis, has not been reported in the scientific literature.

There are no published studies that computationally elucidate the reaction pathways and associated energy barriers for the synthesis or subsequent reactions of this compound. Such research would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

No computational studies on the catalytic activity related to this compound are currently available. Research in this area would investigate how catalysts might influence the reaction rates and selectivity in processes involving this compound, for instance, by modeling the interaction of the substrate with a catalyst's active site.

Crystal Structure Prediction and Intermolecular Interaction Analysis

While the compound is known, there is a lack of publicly available research on the computational prediction of its crystal structure or detailed analysis of its intermolecular interactions.

No studies have been found that focus on the computational prediction of different polymorphic forms or the crystal habits of this compound. This type of research is vital for understanding the physical properties and stability of the crystalline solid.

There is no evidence of Hirshfeld surface analysis or other quantitative methods being applied to study the non-covalent interactions within the crystal structure of this compound. This analysis would be instrumental in deconstructing the crystal packing by quantifying the types and prevalence of intermolecular contacts, such as hydrogen bonds and π-π stacking.

Advanced Applications and Research Potentials in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

Substituted anilines are foundational building blocks in organic chemistry, and 2,3-Dimethyl-5-nitroaniline (B184227) is a prime example of an intermediate that offers a unique combination of reactivity and structural control. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same benzene (B151609) ring creates a push-pull electronic system, while the methyl groups provide steric influence and further electronic modulation. This arrangement makes it a valuable precursor for synthesizing more complex molecular architectures.

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are of paramount importance in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org Substituted anilines are common starting materials for constructing fused heterocyclic systems. For instance, 2,3-Dimethyl-5-nitroaniline is a suitable precursor for the synthesis of substituted quinolines via classic reactions like the Skraup or Doebner-von Miller synthesis. chemicalbook.comgoogle.com

In these reactions, an aniline (B41778) derivative is reacted with α,β-unsaturated carbonyl compounds (or their precursors, like glycerol) under strong acid catalysis. The amino group of the aniline acts as a nucleophile, initiating a sequence of conjugate addition, cyclization, and dehydration/oxidation steps to form the quinoline (B57606) ring system. The substituents on the initial aniline ring are incorporated into the final heterocyclic product, directly influencing its properties. Using 2,3-Dimethyl-5-nitroaniline would yield a quinoline with a specific substitution pattern (e.g., 5,6-dimethyl-7-nitroquinoline), which can be a scaffold for developing new pharmacologically active agents or functional materials. researchgate.netnih.gov The synthesis of quinolines often involves harsh conditions, but modern methods utilizing microwave irradiation or novel catalysts are being developed to improve efficiency and yield. chemicalbook.comnih.gov

The synthesis of azo dyes, which constitute the largest class of industrial colorants, classically relies on the diazotization of a primary aromatic amine followed by a coupling reaction. nairaproject.comwikipedia.org 2,3-Dimethyl-5-nitroaniline is an ideal candidate to serve as the "diazo component" in this process. The procedure involves treating the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to convert the primary amino group into a highly reactive diazonium salt (-N₂⁺). orientjchem.orgscialert.netunb.ca

This diazonium salt is an electrophile that is then reacted with an electron-rich aromatic compound, known as the "coupling component" (e.g., phenols, naphthols, or other anilines), to form the characteristic azo linkage (–N=N–), which acts as the chromophore responsible for the dye's color. mdpi.com

General Azo Dye Synthesis Steps:

Diazotization: The primary aromatic amine (2,3-Dimethyl-5-nitroaniline) is dissolved or suspended in an acidic solution and cooled. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. scialert.net

Coupling: The resulting diazonium salt solution is added to a solution of the coupling component. The pH of the coupling reaction is critical and is adjusted based on the nature of the coupling component (acidic for amines, alkaline for phenols). mdpi.com

Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration. orientjchem.org

The final color and properties (such as lightfastness and solubility) of the dye are determined by the specific combination of the diazo and coupling components. The methyl and nitro groups on the 2,3-Dimethyl-5-nitroaniline ring would modify the electronic properties of the aromatic system, thereby tuning the absorption wavelength of the final dye molecule. orientjchem.orgmedium.com

Integration into Advanced Materials Science Research

The unique electronic and structural features of 2,3-Dimethyl-5-nitroaniline make it a valuable precursor for the development of novel materials with tailored properties for applications in electronics, optics, and nanotechnology.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of PANI can be further modified by copolymerizing aniline with substituted anilines. Using 2,3-Dimethyl-5-nitroaniline as a co-monomer with aniline allows for the synthesis of poly(aniline-co-2,3-dimethyl-5-nitroaniline) derivatives.

These copolymers are typically synthesized via chemical oxidative polymerization. The monomers are dissolved in an acidic medium, and an oxidizing agent, such as ammonium (B1175870) persulfate (APS), is added to initiate polymerization. The incorporation of the substituted nitroaniline unit into the polymer backbone can significantly alter the resulting material's properties, including its solubility in common organic solvents, thermal stability, and electrical conductivity. The bulky methyl groups and the electron-withdrawing nitro group can influence the polymer chain's planarity and inter-chain interactions, affecting charge transport.

| Co-monomer | Oxidant | Acid/Dopant | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| m-nitroaniline | Ammonium Persulfate (APS) | HCl or H₂SO₄ | 0–5 °C | Copolymerization rate decreased with an increasing ratio of m-nitroaniline. | nairaproject.com (from initial search) |

| o-nitroaniline | Ammonium Persulfate (APS) | HCl | 0–4 °C | Copolymers showed lower electrical conductivity than polyaniline but higher frequency dependence. | chemicalbook.com (from initial search) |

| p-nitroaniline | Ammonium Persulfate (APS) | HCl | Room Temp. | Thin films of the copolymer were prepared and their optical properties (band gap) were studied. | google.com (from initial search) |

| 3-nitroaniline (B104315) | Ammonium Persulfate (APS) | HCl | Not specified | Copolymerization improved solubility and thermal stability compared to pure polyaniline. | scialert.net (from initial search) |

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Anilines can function as effective guest molecules in such assemblies. acs.org

2,3-Dimethyl-5-nitroaniline possesses functional groups capable of participating in key non-covalent interactions. The amino (-NH₂) group can act as a hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. These directional interactions, along with π-π stacking involving the aromatic ring, could allow the molecule to be selectively encapsulated by specifically designed host macrocycles. The steric bulk of the two methyl groups would also play a critical role in the selectivity of any potential host, as the host's cavity would need to accommodate their specific size and shape. This potential for selective recognition makes it an interesting candidate for research into chemical sensing, separation, or the controlled assembly of complex molecular structures.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. A common molecular design for NLO materials is a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

N,N-dimethyl-4-nitroaniline is a well-known NLO chromophore due to the strong charge-transfer character from the dimethylamino donor to the nitro acceptor through the benzene ring. researchgate.netstackexchange.com 2,3-Dimethyl-5-nitroaniline also features a donor (amino group) and an acceptor (nitro group) on a benzene ring. This intramolecular charge-transfer capability suggests its potential as a building block for NLO materials. Furthermore, copolymers incorporating nitroaniline moieties have been explored for their photoelectric properties and use in devices like solar cells. researchgate.net The optical and electronic properties of materials derived from 2,3-Dimethyl-5-nitroaniline, such as its polymers or when embedded in a host matrix, could be tuned by its specific substitution pattern, making it a target for research in functional organic materials. researchgate.netrsc.org

Strategic Intermediate for Specialty Chemicals Development

The unique arrangement of amino, nitro, and methyl groups on the aromatic ring of 2,3-dimethyl-5-nitroaniline makes it a versatile precursor for the synthesis of a variety of specialty chemicals. The amino group can be readily diazotized and subjected to a wide range of substitution reactions, while the nitro group can be reduced to an amino group, opening up further avenues for chemical modification. epa.gov This dual reactivity is key to its role as a strategic intermediate.

Nitroaromatic compounds are fundamental to the field of energetic materials. spectrumchemical.com While direct studies on 2,3-Dimethyl-5-nitroaniline hemisulfate as an explosive precursor are not extensively documented in public literature, its structural motifs are indicative of its potential contribution to this area. The nitro group is a classic toxophore for energetic properties, and the aniline backbone is a common feature in many high-energy compounds.

The synthesis of high-nitrogen content heterocyclic compounds is a key area of research in energetic materials. supelco.com.tw Nitroanilines can serve as starting materials for the synthesis of more complex, nitrogen-rich structures with potential energetic properties. For instance, the diazotization of nitroanilines can lead to the formation of diazonium salts, which are themselves reactive intermediates and can be used to introduce the azo group, a common feature in some energetic materials.

Research into the synthesis of novel energetic materials often involves the nitration of aromatic compounds to increase their energy content. The presence of a nitro group on the 2,3-Dimethyl-5-nitroaniline molecule already provides a starting point for further nitration or for coupling reactions to build larger, more energetic molecules.

The reactivity of 2,3-Dimethyl-5-nitroaniline allows for its use in the development of specialized reagents for various chemical applications. Substituted anilines are known precursors to a variety of organic molecules with specific functionalities. acs.org

One area of application is in the synthesis of azo dyes. The diazotized form of 2,3-Dimethyl-5-nitroaniline can be coupled with various aromatic compounds to produce a wide range of colors. acs.orgpiat.org.nz The specific substitution pattern of the starting aniline influences the final color and properties of the dye.

Furthermore, nitroaniline derivatives are utilized in the synthesis of reagents for analytical chemistry. For example, some nitroanilines can be used as chromogenic reagents for the spectrophotometric determination of various analytes. The reaction of the diazotized nitroaniline with a target molecule can produce a colored product whose intensity is proportional to the concentration of the analyte.

The development of such specialized reagents relies on the predictable reactivity of the functional groups present in the 2,3-Dimethyl-5-nitroaniline molecule. The following table summarizes potential synthetic transformations and the resulting classes of specialized reagents.

| Starting Material | Reaction | Product Class | Potential Application |

| 2,3-Dimethyl-5-nitroaniline | Diazotization and coupling | Azo dyes | Colorants for textiles, plastics |

| 2,3-Dimethyl-5-nitroaniline | Reduction of nitro group | Diamine derivative | Polymer precursor, cross-linking agent |

| 2,3-Dimethyl-5-nitroaniline | Condensation reactions | Heterocyclic compounds | Pharmaceutical intermediates, ligands |

Applications in Environmental Chemistry as a Reference or Degradation Study Component

The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. acs.orgsigmaaldrich.com Therefore, the study of their environmental fate and the development of analytical methods for their detection are of great importance.

The accurate quantification of nitroaniline isomers in environmental samples such as water and soil is crucial for assessing contamination levels and ensuring environmental protection. nih.govnih.gov this compound can serve as a valuable analytical reference standard in the development and validation of such methods. spectrumchemical.comsupelco.com.twsigmaaldrich.comsigmaaldrich.comtrilogylab.com

The development of robust analytical methods often requires the use of certified reference materials to ensure the accuracy and comparability of results. spectrumchemical.comtrilogylab.com As a specific isomer, this compound would be essential for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to correctly identify and quantify this particular compound in the presence of its other isomers. nih.gov

The following table outlines key aspects of analytical method development where a reference standard like this compound is critical.

| Analytical Technique | Role of Reference Standard | Matrix | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Calibration, peak identification, retention time confirmation | Water, Soil Extracts | Mobile phase composition, column type, detector wavelength |

| Gas Chromatography (GC) | Calibration, peak identification, retention time confirmation | Soil Extracts, Air Samples | Column temperature program, detector type (e.g., ECD, NPD) |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern | All matrices | Ionization method, mass-to-charge ratio |

The separation of closely related isomers in complex environmental matrices presents a significant analytical challenge. The availability of pure standards for each isomer, including 2,3-Dimethyl-5-nitroaniline, is a prerequisite for developing selective and sensitive analytical procedures. nih.gov

Understanding the environmental fate of nitroaromatic compounds is essential for predicting their persistence and potential impact on ecosystems. epa.govpiat.org.nzpiat.org.nzkpu.canih.gov Biodegradation is a key process that can lead to the removal of these pollutants from the environment. sigmaaldrich.commdpi.com

While specific degradation studies on 2,3-Dimethyl-5-nitroaniline are not widely reported, research on other nitroaniline isomers provides insights into potential degradation pathways. sigmaaldrich.comsynquestlabs.com These studies often involve the use of the specific compound as a substrate to investigate its transformation by microorganisms or through abiotic processes like photolysis.

In such studies, this compound would be used to:

Serve as the primary substrate for microbial degradation experiments.

Identify and quantify metabolic byproducts.

Determine the rate of degradation under various environmental conditions.

Elucidate the biochemical pathways involved in its breakdown.

The information gathered from these studies is crucial for developing bioremediation strategies for sites contaminated with nitroaromatic compounds.

Future Research Directions and Emerging Opportunities for 2,3 Dimethyl 5 Nitroaniline Hemisulfate

Exploration of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents like mixed nitric and sulfuric acids, leading to significant waste generation and safety concerns. nih.govresearchgate.net Future research is increasingly focused on developing sustainable and green synthetic pathways that are more environmentally benign and atom-economical.

Key strategies in green chemistry that could be applied to the synthesis of 2,3-Dimethyl-5-nitroaniline (B184227) hemisulfate include the development of catalyst-free reactions, the use of water as a solvent, and the implementation of recyclable catalytic systems. For instance, one innovative approach for preparing substituted nitroanilines avoids strong acids by reacting a substituted aniline (B41778) with a nitrite (B80452) in the presence of an oxidizing agent in a common solvent at moderate temperatures (20-80°C). google.com This method offers milder conditions and simpler post-reaction workups. google.com Another green strategy involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, as demonstrated in the one-pot synthesis of quinoxalines from related starting materials. orgsyn.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Routes for Substituted Nitroanilines

| Feature | Conventional Method (e.g., Mixed Acid Nitration) | Emerging Green Chemistry Routes |

| Reagents | Concentrated H₂SO₄, HNO₃ | Mild oxidizing agents, nitrites, recyclable catalysts |

| Solvents | Often requires excess strong acid as solvent | Water, ethanol, or solvent-free conditions |

| Conditions | Highly exothermic, requires careful temperature control | Moderate temperatures, microwave irradiation |

| Byproducts | Large volumes of acidic wastewater | Water, recoverable catalysts |

| Safety | High risk associated with handling strong, corrosive acids | Reduced risk, milder reaction conditions |

| Efficiency | Established but can have selectivity issues | High yield, improved atom economy |

Development of Advanced Analogues with Tunable Reactivity

The specific arrangement of amino, nitro, and methyl groups on the aniline ring gives 2,3-Dimethyl-5-nitroaniline its characteristic chemical properties. A significant area of future research lies in the synthesis of advanced analogues where these functional groups are systematically modified to fine-tune the molecule's reactivity, solubility, and electronic properties.

By introducing different alkyl or functional groups in place of the methyl groups, or by altering the position or nature of the electron-withdrawing and electron-donating groups, new molecules with tailored characteristics can be created. For example, research into derivatives of N,N-dimethyl-4-nitroaniline (DAN) has been driven by their potential in non-linear optical (NLO) applications, where the molecular dipole moment and hyperpolarizability are key. osti.govresearchgate.net Similarly, designing analogues of 2,3-Dimethyl-5-nitroaniline could lead to new materials for electro-optical devices.

Furthermore, the concept of isosteric replacement, where an aromatic aniline core is replaced with a saturated ring system, is an emerging strategy in medicinal chemistry to improve the metabolic stability and safety profile of drug candidates. acs.org Developing saturated bicyclic analogues of 2,3-Dimethyl-5-nitroaniline could open pathways to novel pharmaceutical intermediates with enhanced properties. acs.org The challenge and opportunity lie in creating flexible and scalable synthetic protocols to access this structural diversity. acs.org

Interdisciplinary Research with Emerging Fields

The unique electronic and structural features of substituted nitroanilines make them prime candidates for interdisciplinary research, particularly at the intersection of chemistry, materials science, and biomedicine. Dimethylnitroaniline derivatives are already recognized as important precursors for dyes, pigments, and pharmaceuticals.

Future opportunities for 2,3-Dimethyl-5-nitroaniline hemisulfate involve its application in advanced materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, is a classic "push-pull" system, which is a foundational design for NLO materials. Research could explore the incorporation of this molecule into polymers or crystal lattices to create novel materials for optical computing and telecommunications. osti.gov

In medicinal chemistry, the compound can serve as a versatile scaffold for building more complex molecules. The reduction of the nitro group yields 2,3-dimethyl-phenylenediamine, a valuable building block for synthesizing heterocyclic compounds like benzimidazoles, which are present in many bioactive molecules. The development of efficient and selective methods for these transformations, such as a hypodiboric acid system that works under mild, DNA-compatible conditions, could accelerate its use in the synthesis of chemical libraries for drug discovery. acs.org

Exploitation in Novel Catalytic Systems and Processes

While 2,3-Dimethyl-5-nitroaniline is typically viewed as a synthetic intermediate, there are significant opportunities to exploit it and its derivatives within novel catalytic systems. The reduction of the nitro group to an amine is a critical transformation, and research into more efficient and selective catalysts for this process is ongoing. acs.org

Supported gold nanoparticles, for instance, have shown high chemoselectivity for the hydrogenation of nitro groups while leaving other reducible functional groups like double bonds or nitriles intact. nih.gov Similarly, nano-catalysts such as copper ferrite (B1171679) (CuFe₂O₄) have been used for the rapid and efficient reduction of nitroanilines in aqueous media, offering the advantage of being easily recoverable with a magnet. nih.gov Future work could optimize these catalytic systems for the specific reduction of 2,3-Dimethyl-5-nitroaniline to its corresponding diamine.